molecular formula C21H29N9O2 B12429882 3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide

3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide

Cat. No.: B12429882
M. Wt: 439.5 g/mol
InChI Key: ATERGQQFFHVNOJ-LSDHHAIUSA-N
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Description

3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxane ring, an indazole moiety, and a triazine core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can occur at the triazine core, potentially altering its electronic properties.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can take place at various positions on the indazole and triazine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Share the indazole moiety and exhibit similar biological activities.

    Triazine derivatives: Contain the triazine core and are used in various applications, including herbicides and pharmaceuticals.

Uniqueness

What sets 3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide apart is its combination of an oxane ring, an indazole moiety, and a triazine core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H29N9O2

Molecular Weight

439.5 g/mol

IUPAC Name

3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide

InChI

InChI=1S/C21H29N9O2/c1-11-7-13(8-12-9-30(21(2,3)4)29-16(11)12)24-19-17(18(23)31)27-28-20(26-19)25-15-5-6-32-10-14(15)22/h7-9,14-15H,5-6,10,22H2,1-4H3,(H2,23,31)(H2,24,25,26,28)/t14-,15+/m0/s1

InChI Key

ATERGQQFFHVNOJ-LSDHHAIUSA-N

Isomeric SMILES

CC1=CC(=CC2=CN(N=C12)C(C)(C)C)NC3=C(N=NC(=N3)N[C@@H]4CCOC[C@@H]4N)C(=O)N

Canonical SMILES

CC1=CC(=CC2=CN(N=C12)C(C)(C)C)NC3=C(N=NC(=N3)NC4CCOCC4N)C(=O)N

Origin of Product

United States

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